

physical and chemical characteristics of 5-Methyl-3(2h)-benzofuranone

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Compound of Interest

Compound Name: 5-Methyl-3(2h)-benzofuranone

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An In-Depth Technical Guide to **5-Methyl-3(2H)-benzofuranone**: Physicochemical Properties, Reactivity, and Synthetic Methodologies

Abstract

5-Methyl-3(2H)-benzofuranone is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the benzofuranone scaffold, it serves as a versatile building block for the synthesis of more complex molecules with a wide array of biological activities.^{[1][2]} This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **5-Methyl-3(2H)-benzofuranone**, including its structural properties, spectroscopic signature, chemical reactivity, and established synthetic routes. The content herein is tailored for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and application of this valuable chemical intermediate.

Introduction to the Benzofuranone Scaffold

The benzofuranone core structure is a recurring motif in numerous natural products and pharmacologically active compounds.^{[3][4]} These molecules are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and antiviral properties.^{[1][5]} The fusion of a benzene ring with a furanone ring creates a bicyclic system with unique electronic and steric properties, making it a "privileged scaffold" in medicinal chemistry. The specific compound, **5-Methyl-3(2H)-benzofuranone**, incorporates a methyl

group on the benzene ring, which influences its electronic properties and provides a synthetic handle for further functionalization. Its role as a reactant in the preparation of bioactive molecules, such as (nitroimidazolylmethylene)benzofuranones, underscores its importance as a research chemical.[\[6\]](#)

Physicochemical Properties

The physical and chemical properties of **5-Methyl-3(2H)-benzofuranone** are fundamental to its application in synthetic chemistry. These characteristics determine its solubility, reactivity, and appropriate handling and storage conditions.

Table 1: Core Properties of **5-Methyl-3(2H)-benzofuranone**

| Property | Value | Source(s) |
|-------------------|--|---------------------|
| CAS Number | 54120-66-0 | [7] |
| Molecular Formula | C ₉ H ₈ O ₂ | |
| Molecular Weight | 148.16 g/mol | |
| Melting Point | 54 °C | [8] |
| Boiling Point | 283.3 ± 40.0 °C (Predicted) | [8] |
| Density | 1.211 ± 0.06 g/cm ³ (Predicted) | [8] |
| IUPAC Name | 5-methyl-1-benzofuran-3-one | |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of **5-Methyl-3(2H)-benzofuranone**. The expected spectral data are derived from its molecular structure.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the furanone ring, and the methyl group protons. The aromatic protons will likely appear as a complex multiplet pattern in the range of δ 7.0-7.8 ppm. The methylene protons (at C2) are expected to produce a

singlet around δ 4.5-5.0 ppm. The methyl group protons (at C5) should also appear as a singlet, typically in the upfield region around δ 2.3-2.5 ppm.

- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon (C3) in the downfield region, typically $\delta > 190$ ppm. The aromatic carbons will resonate in the δ 110-160 ppm range. The methylene carbon (C2) and the methyl carbon will appear at higher fields.
- Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.^[9] A strong, sharp absorption band is expected in the region of 1710-1730 cm^{-1} corresponding to the C=O (ketone) stretching vibration.^[10] Additional characteristic bands will include C-O stretching vibrations and absorptions related to the aromatic ring (C=C and C-H stretching).^{[10][11]}
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M^+) at an m/z value corresponding to its molecular weight (148.16). Common fragmentation patterns for furanones involve the loss of CO, leading to characteristic fragment ions.^{[12][13]}

Table 2: Predicted Spectroscopic Data for **5-Methyl-3(2H)-benzofuranone**

| Technique | Feature | Predicted Chemical Shift / Wavenumber |
|--|--------------------------------|---------------------------------------|
| ^1H NMR | Aromatic Protons | δ 7.0-7.8 ppm |
| Methylene Protons (-CH ₂ -) | δ 4.5-5.0 ppm (singlet) | |
| Methyl Protons (-CH ₃) | δ 2.3-2.5 ppm (singlet) | |
| ^{13}C NMR | Carbonyl Carbon (C=O) | $\delta > 190$ ppm |
| IR | Carbonyl Stretch (C=O) | 1710-1730 cm^{-1} (strong) |
| Aromatic C=C Stretch | | 1450-1600 cm^{-1} |
| MS | Molecular Ion $[\text{M}]^+$ | m/z 148 |

Protocol 1: General Procedure for Spectroscopic Analysis

A self-validating system for characterization involves a multi-technique approach.

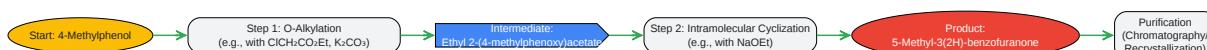
- Sample Preparation: Dissolve an accurately weighed sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl_3) for NMR analysis. For IR, the sample can be analyzed neat if it is a liquid or as a thin film or KBr pellet if solid.
- NMR Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz).[\[14\]](#) Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
- IR Acquisition: Record the IR spectrum using an FTIR spectrometer.[\[14\]](#)
- MS Acquisition: Obtain the mass spectrum using a GC-MS or direct infusion ESI-MS system. [\[15\]](#)
- Data Analysis: Process the spectra and compare the observed signals with the predicted values in Table 2 to confirm the structure and assess purity.

Chemical Reactivity and Mechanistic Insights

The reactivity of **5-Methyl-3(2H)-benzofuranone** is governed by three primary sites: the carbonyl group, the α -carbon (C2), and the aromatic ring.

- Reactivity at the α -Carbon: The methylene protons at the C2 position are acidic due to their proximity to the electron-withdrawing carbonyl group. In the presence of a base, these protons can be abstracted to form a nucleophilic enolate.[\[16\]](#)[\[17\]](#) This enolate is an ambident nucleophile but typically reacts with electrophiles at the carbon atom.[\[17\]](#)[\[18\]](#) This reactivity is fundamental to building molecular complexity, allowing for alkylation, aldol condensation, and other C-C bond-forming reactions at the C2 position.
- Reactivity of the Carbonyl Group: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. However, reactions at the α -carbon via the enolate are often more synthetically useful.

- Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution (EAS).^[19] The directing effects of the substituents—the ortho, para-directing methyl group and the ortho, para-directing ether oxygen (part of the furanone ring)—must be considered. The ether oxygen is a strong activating group, while the methyl group is a weaker activator.^{[20][21]} Substitution will likely be directed to the positions ortho and para to these activating groups, primarily the C4, C6, and C7 positions.



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